(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as H-HTYR-OH HBr, is a compound classified as an amino acid derivative. Its chemical formula is , and it has a molecular weight of approximately 276.13 g/mol. This compound is primarily used in the pharmaceutical industry, particularly in the development of oral antidiabetic agents, specifically azoles .
This compound is categorized under organic compounds, specifically as an alpha-amino acid due to its structural characteristics. It is recognized by the Chemical Abstracts Service with the CAS number 141899-12-9 and is included in various chemical databases such as PubChem (CID 45357976) . The compound's classification aligns it with other biologically active molecules that exhibit therapeutic potential.
The synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide can be achieved through several methods, often involving chiral synthesis techniques to ensure the production of the (S)-enantiomer. Commonly, this involves the use of starting materials such as phenylalanine derivatives and subsequent chemical modifications to introduce the hydroxy group and bromide salt formation.
These methods may involve multiple steps including protection-deprotection strategies, coupling reactions, and purification processes such as recrystallization or chromatography.
The molecular structure of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide features a central carbon atom bonded to an amino group, a carboxylic acid group, a hydroxyl group on a phenyl ring, and a bromide ion associated with it. The InChI key for this compound is URCVTTXLQQVTHD-FVGYRXGTSA-N, and its SMILES representation is C1=CC(=CC=C1CCC(C(=O)O)N)O.Br
.
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide can participate in various chemical reactions typical for amino acids:
The presence of functional groups allows for further derivatization, making it versatile for synthetic applications in medicinal chemistry.
The mechanism of action for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide primarily relates to its role as an intermediate in the synthesis of compounds targeting metabolic pathways involved in glucose regulation. It may act on specific receptors or enzymes that modulate insulin sensitivity or glucose uptake in tissues.
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide finds applications primarily in pharmaceutical research:
The synthesis of chiral β-amino acids gained momentum in the late 20th century, driven by the need for enzymatically stable peptide analogs. (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide emerged in the early 1990s as part of efforts to expand the repertoire of tyrosine derivatives. The compound was first prepared through acetylation-deacetylation of D-homotyrosine hydrobromide, a process involving NaOH-mediated hydrolysis followed by acetic anhydride treatment and purification [3]. By 1994, an alternative route was established using aspartic acid as a starting material, with a critical improvement replacing harsh HBr/acetic acid deprotection with milder iodotrimethylsilane (generated in situ from NaI and TMS-Cl) [3]. This advancement significantly improved enantiomeric purity and yield, facilitating broader adoption in peptide synthesis.
Table 1: Key Milestones in the Development of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid Hydrobromide
Year | Development | Significance |
---|---|---|
Early 1990s | Initial synthesis via acetylation-deacetylation | Provided first access to enantiomerically pure material |
1994 | Aspartic acid route with TMS-Cl/NaI deprotection | Enabled milder synthesis with reduced racemization |
2000s | Enzymatic resolution methods | Supported industrial-scale production of (S)-enantiomer |
2010s | Incorporation into anti-parasitic macrocycles | Validated therapeutic potential beyond neuroscience |
The compound’s role expanded beyond basic chemistry when researchers recognized its structural similarity to L-DOPA precursors. Early pharmacological studies in the mid-1990s explored its utility in dopamine biosynthesis modulation, particularly for Parkinson’s disease therapeutics [2]. Concurrently, advancements in enzymatic synthesis using HtyE hydroxylases (from Aspergillus spp.) allowed stereoselective production, overcoming limitations of classical racemization in solid-phase peptide synthesis [3]. These innovations cemented its status as a privileged scaffold in chiral drug development.
The 4-hydroxyphenyl group confers distinctive redox activity, conformational flexibility, and molecular recognition properties that differentiate this compound from canonical amino acids. Unlike tyrosine, which features a two-carbon side chain, the three-carbon spacer (‑CH2-CH2-) between the chiral α-carbon and phenol ring enhances rotational freedom. This flexibility allows peptide backbones to adopt novel secondary structures while maintaining phenol-mediated interactions like hydrogen bonding and π-stacking [3].
Table 2: Structural Comparison with Related Aromatic Amino Acids
Amino Acid | Side Chain Structure | Key Biophysical Properties |
---|---|---|
Tyrosine (Tyr) | -CH2-C6H4OH | Planar phenol, limited flexibility, pKa ~10.3 |
Phenylalanine (Phe) | -CH2-C6H5 | Hydrophobic, no H-bonding capacity |
(S)-Homotyrosine (Hbr form) | -(CH2)2-C6H4OH | Enhanced flexibility, redox-active, pKa ~10.1 |
The phenolic hydroxyl group serves as a biochemical handle for diverse applications:
In drug design, the elongated side chain enhances blood-brain barrier permeability by increasing logP (calculated: 1.82 vs. tyrosine’s 1.55). This property underpins its use in neurology-focused compounds, such as dopamine receptor modulators [2] [3]. Additionally, macrocyclic peptides incorporating this residue exhibit potent activity against Leishmania infantum (EC50 < 2 μM), where the phenol group coordinates with parasitic enzyme active sites [3].
Hydrobromide salt formation profoundly alters the compound’s material properties, addressing inherent stability and solubility limitations of the free amino acid. The protonation of the α-amino group (pKa ~9.5) by HBr generates a crystalline zwitterion with enhanced thermal stability (melting point: 220–225°C vs. free acid’s decomposition <200°C) and hygroscopic resistance [2] [3] [9].
Table 3: Impact of Hydrobromide Salt Formation on Key Properties
Property | Free Amino Acid | Hydrobromide Salt | Functional Advantage |
---|---|---|---|
Melting Point | Decomposes below 200°C | 220–225°C | Stable during lyophilization and high-temperature processing |
Solubility (Polar Solvents) | Low in methanol | >50 mg/mL in methanol/DMSO | Compatible with organic solvent-based peptide coupling |
Storage Stability | Prone to oxidation | Stable 24 months at 2–8°C (argon) | Reduced lot-to-lot variability |
Crystallinity | Amorphous solid | Defined orthorhombic crystals | Eases purification and chiral resolution |
The bromide counterion participates in a robust hydrogen-bonding network (evident in X-ray diffraction studies), where it bridges ammonium (-NH3+) and carboxylate (-COO−) groups. This configuration minimizes molecular mobility, reducing degradation rates. Notably, the salt’s solubility profile—high in DMSO and methanol but low in acetonitrile—facilitates purification via recrystallization while ensuring compatibility with solid-phase peptide synthesis solvents [2] [6] [9].
Salt formation also suppresses racemization during storage. The free acid exhibits gradual enantiomeric degradation (up to 5% over 6 months at 25°C), whereas the hydrobromide salt maintains >98% enantiomeric excess under inert conditions at 2–8°C [4] [9]. This stability is critical for regulatory compliance in pharmaceutical applications, where chiral integrity is non-negotiable.
Table 4: Standardized Nomenclature for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid Hydrobromide
Synonym | Context of Use |
---|---|
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide | IUPAC nomenclature |
Homo-L-Tyrosine HBr | Biochemical research |
H-Hty-OH·HBr | Peptide sequence notation |
(S)-α-Amino-4-hydroxybenzenebutanoic acid hydrobromide | Pharmaceutical patents |
L-Homotyrosine hydrobromide | Commercial catalogs |
CAS 141899-12-9 | Regulatory documentation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7